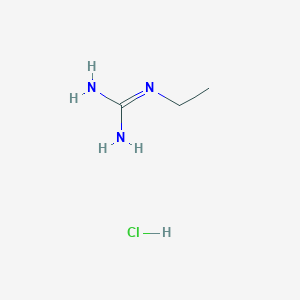

N-ethylguanidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGVBVZXJOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941024 | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-54-9 | |

| Record name | Guanidine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethylguanidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Guanidinium Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the guanidinium group stands out as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and cationic nature at physiological pH make it a cornerstone in the design of bioactive molecules and a versatile functional group in synthetic transformations. Among the myriad of guanidine derivatives, N-ethylguanidine hydrochloride presents itself as a compound of significant interest, offering a nuanced balance of steric and electronic properties that can be strategically exploited in drug design and as a reagent in organic synthesis.

This technical guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core chemical properties of this compound. Moving beyond a simple recitation of facts, this document aims to deliver field-proven insights, explaining the causality behind experimental choices and providing a framework for the practical application of this compound. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.

Core Chemical and Physical Properties

This compound is the salt formed from the strong organic base N-ethylguanidine and hydrochloric acid. The protonation of the guanidinium group results in a delocalized positive charge across the central carbon and three nitrogen atoms, a key feature influencing its chemical behavior.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 1-Ethylguanidine hydrochloride, Ethylguanidinium chloride | [1][2] |

| CAS Number | 19341-54-9 | [3][4] |

| Molecular Formula | C₃H₁₀ClN₃ | [1] |

| Molecular Weight | 123.58 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 115-118 °C | [1] |

Solubility Profile

| Solvent | Solubility | Rationale & Comparative Insights |

| Water | Highly soluble | The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the guanidinium group lead to excellent solubility in water. Guanidine hydrochloride itself is highly soluble in water, and the ethyl group is unlikely to drastically reduce this property.[5] |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the ions and engage in hydrogen bonding. Guanidine hydrochloride is known to be soluble in methanol.[5] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent, though its lower polarity might result in slightly reduced solubility compared to methanol. Guanidine hydrochloride is soluble in ethanol.[5] |

| Acetone | Sparingly soluble to insoluble | The lower polarity and aprotic nature of acetone make it a poor solvent for highly charged species like this compound. Guanidine hydrochloride is nearly insoluble in acetone.[5] |

| Benzene | Insoluble | As a nonpolar solvent, benzene cannot effectively solvate the ions of the salt. Guanidine hydrochloride is insoluble in benzene.[5] |

| Ether | Insoluble | Similar to benzene, diethyl ether is a nonpolar aprotic solvent and is not expected to dissolve this compound. Guanidine hydrochloride is nearly insoluble in ether.[5] |

Note: The solubility descriptions are based on general chemical principles and comparative data for guanidine hydrochloride. Experimental verification is recommended for specific applications.

Stability and Handling

This compound is described as being hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While specific thermal decomposition data for the N-ethyl derivative is not available, guanidine hydrochloride is known to be relatively stable but can hydrolyze in aqueous solutions to form ammonia and urea.[5] It is reasonable to assume that this compound exhibits similar stability characteristics.

Spectroscopic Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton NMR spectrum of this compound is expected to be relatively simple.

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated. The coupling between these two groups (typically with a J-value of ~7 Hz) is a characteristic feature.

-

Guanidinium Protons: The protons on the nitrogen atoms (NH and NH₂) are expected to be broad signals due to quadrupole broadening and exchange with the solvent (if protic). Their chemical shift can be highly dependent on the solvent, concentration, and temperature. In D₂O, these protons would exchange with deuterium and the signals would disappear.

The carbon NMR spectrum will provide information on the carbon environments.

-

Ethyl Group: Two distinct signals are expected for the methyl (CH₃) and methylene (CH₂) carbons.

-

Guanidinium Carbon: A single signal for the central carbon of the guanidinium group is expected. Its chemical shift will be in the downfield region due to the deshielding effect of the three attached nitrogen atoms. For comparison, the guanidinium carbon in guanidine hydrochloride appears at approximately 157 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the N-H, C-N, and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3100 | N-H stretching | Strong, broad absorptions due to the various N-H bonds in the protonated guanidinium group. |

| 2980-2850 | C-H stretching | Medium to strong absorptions from the ethyl group. |

| ~1650 | C=N stretching and N-H bending | A strong, broad absorption characteristic of the delocalized C-N system in the guanidinium ion and N-H bending vibrations. |

| ~1460 | C-H bending | A medium absorption from the methylene group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The expected molecular ion would be that of the N-ethylguanidinium cation [C₃H₁₀N₃]⁺, with a calculated m/z of 88.087.

Synthesis of this compound: A Practical Protocol

While various methods for the synthesis of substituted guanidines exist, a common and practical approach involves the reaction of an amine with a guanylating agent. A plausible and frequently used method for the preparation of this compound is the reaction of ethylamine with cyanamide, followed by treatment with hydrochloric acid.

Reaction Scheme

Figure 1. Synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine hydrochloride (1.0 equivalent) and cyanamide (1.0-1.2 equivalents) in a suitable solvent such as water or ethanol.

-

Rationale: Using the hydrochloride salt of the amine can be advantageous as it is often a more stable and less volatile solid. The reaction can then be carried out under basic conditions to free the amine in situ. Alternatively, aqueous ethylamine can be used directly.

-

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating is necessary to drive the addition of the amine to the nitrile group of cyanamide.

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the free base of ethylamine was used, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

-

Purification: Concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.

-

Rationale: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent system is critical to obtain high purity crystals.

-

Chemical Reactivity: The Nucleophilic and Basic Nature of the Guanidinium Core

The reactivity of N-ethylguanidine is primarily dictated by the nucleophilic character of the nitrogen atoms and the basicity of the guanidine functional group. In its hydrochloride salt form, the guanidinium cation is significantly less nucleophilic. However, in the presence of a base, the free N-ethylguanidine can participate in a variety of reactions.

Figure 2. Reactivity of N-ethylguanidine.

-

Reaction with Electrophiles: The free base of N-ethylguanidine can react with electrophiles such as alkyl halides and acyl chlorides to form substituted guanidines. The site of substitution can vary depending on the reaction conditions and the nature of the electrophile.

-

Condensation Reactions: N-Ethylguanidine can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine derivatives. This is a common strategy in heterocyclic synthesis.[7]

-

Michael Addition: As a nitrogen nucleophile, N-ethylguanidine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Applications in Research and Drug Development

The guanidinium group is a key pharmacophore in a wide range of biologically active molecules. The introduction of an ethyl group in this compound provides a handle to modulate lipophilicity and steric interactions, making it a valuable building block in drug discovery.

Medicinal Chemistry

-

Bioisostere for Arginine: The guanidinium side chain of arginine is crucial for many protein-protein interactions. N-ethylguanidine derivatives can be designed as mimetics of arginine to modulate these interactions.

-

Enzyme Inhibition: The guanidinium group can interact with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes. N-ethylguanidine-containing molecules have been explored as inhibitors of various enzymes, including proteases and kinases.

-

Antimicrobial and Antiviral Agents: The cationic nature of the guanidinium group can lead to interactions with microbial cell membranes, resulting in antimicrobial activity. Several guanidine-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.[8]

Organic Synthesis

-

Precursor for Heterocyclic Synthesis: As mentioned earlier, N-ethylguanidine is a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7]

-

Organocatalysis: The basicity of guanidines has been exploited in organocatalysis. While less common than more sterically hindered guanidine bases, N-ethylguanidine could potentially be used as a base catalyst in certain transformations.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion: A Building Block of Untapped Potential

This compound, while a seemingly simple molecule, possesses a rich chemistry that is of significant interest to researchers in both academic and industrial settings. Its utility as a building block in medicinal chemistry for the development of new therapeutic agents is underscored by the prevalence of the guanidinium motif in biologically active compounds. Furthermore, its reactivity makes it a valuable tool in the synthesis of complex heterocyclic systems. This guide has aimed to provide a comprehensive overview of its chemical properties, drawing from available data and established chemical principles. As research continues to uncover the vast potential of guanidine derivatives, a thorough understanding of the fundamental properties of compounds like this compound will be indispensable for future innovation.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 19341-54-9 [sigmaaldrich.com]

- 5. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]

- 6. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-ethylguanidine hydrochloride (CAS 19341-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylguanidine hydrochloride, with the CAS number 19341-54-9, is an ethylated derivative of guanidine. While guanidine hydrochloride itself is a well-established protein denaturant widely employed in proteomics and biochemical studies, the introduction of an ethyl group to the guanidine scaffold presents unique chemical properties and potential applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical characteristics and synthesis to its applications, analytical methodologies, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of proteomics, drug discovery, and chemical biology.

Chemical and Physical Properties

This compound is a salt composed of the ethylguanidinium cation and the chloride anion. The guanidinium group is highly basic due to the resonance stabilization of its protonated form, and the addition of an ethyl group can subtly influence its electronic and steric properties.

| Property | Value | Source(s) |

| CAS Number | 19341-54-9 | [1] |

| Molecular Formula | C₃H₉N₃·HCl | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 115-118 °C | [3] |

| Solubility | Soluble in water | Inferred from properties of similar salts |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis of this compound

The synthesis of N-alkylguanidines can be achieved through several routes, with a common and straightforward method being the reaction of an amine with a guanylating agent such as cyanamide.[4] The following protocol describes a plausible and efficient synthesis of this compound from ethylamine and cyanamide.

Reaction Principle

The synthesis involves the nucleophilic addition of ethylamine to the carbon atom of cyanamide, forming N-ethylguanidine. The reaction is typically carried out in an aqueous solution, and the resulting free base is then neutralized with hydrochloric acid to yield the stable hydrochloride salt.[5]

Experimental Protocol

Materials:

-

Ethylamine solution (e.g., 70% in water)

-

Cyanamide (H₂NCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyanamide (1.0 eq) in deionized water.

-

Addition of Ethylamine: To the stirred solution, slowly add ethylamine solution (1.1 eq). The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or LC-MS.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Adjust the pH to approximately 5-6.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

Crystallization: Add ethanol to the concentrated residue and heat gently to dissolve. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Applications in Research and Development

The primary application of this compound lies in the field of proteomics, where it can be used as a tool in sample preparation for mass spectrometry analysis.[1]

Role in Proteomics

Guanidine hydrochloride is a powerful chaotropic agent that disrupts the tertiary and secondary structure of proteins, effectively denaturing them.[2] This denaturation is crucial in proteomics for several reasons:

-

Increased Solubility: Denaturation unfolds proteins, exposing hydrophobic regions and increasing their solubility in aqueous buffers.

-

Enhanced Enzymatic Digestion: The unfolding of proteins makes them more accessible to proteolytic enzymes like trypsin, leading to more complete and efficient digestion into peptides for mass spectrometry analysis.[1][6]

-

Improved Protein Extraction: Guanidine hydrochloride is effective in lysing cells and solubilizing proteins from complex biological samples.[7]

While the specific advantages of the N-ethyl group have not been extensively documented in peer-reviewed literature, it can be inferred that the ethyl group may modulate the chaotropic properties of the guanidinium headgroup, potentially influencing its interaction with proteins and its overall effectiveness in specific applications.

Potential in Drug Discovery

The guanidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8] Guanidine derivatives are known to interact with various biological targets, including enzymes and ion channels. While this compound itself is not a therapeutic agent, it can serve as a valuable building block or starting material for the synthesis of more complex guanidine-containing molecules with potential therapeutic applications.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for its use in research and development. Due to the lack of a strong chromophore, direct UV detection can be challenging.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of guanidine and its derivatives is reverse-phase HPLC, often requiring pre-column derivatization to introduce a UV-active or fluorescent tag.[9][10] However, ion-exchange chromatography with conductivity detection or a universal detector like an Evaporative Light Scattering Detector (ELSD) can also be employed for direct analysis.[5][11]

Representative HPLC-UV Method (with derivatization):

-

Derivatization Agent: 1-Naphthyl isothiocyanate can be used to derivatize the primary amine groups of guanidine.[10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3).

-

Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 220 nm for the 1-naphthyl group).[10]

-

Quantification: Based on a calibration curve prepared from derivatized standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The N-H protons will likely appear as broad signals due to exchange and quadrupolar broadening.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl group, as well as a signal for the guanidinium carbon. The chemical shift of the guanidinium carbon is characteristic and typically appears around 157-160 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this polar and pre-charged molecule.

-

Expected Molecular Ion: The protonated molecule [M+H]⁺ would have an m/z corresponding to the free base (87.12 g/mol ) plus a proton.

-

Fragmentation: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of ammonia (NH₃) and ethylamine (CH₃CH₂NH₂).[13][14][15]

Safety and Handling

While specific toxicological data for this compound is limited, information from related compounds, such as guanidine hydrochloride, provides a basis for safe handling practices.[16]

Hazard Identification

Based on data for similar guanidine salts, this compound should be considered:

-

Harmful if swallowed. [8]

-

Causes skin irritation. [8]

-

Causes serious eye irritation. [8]

-

May cause respiratory irritation. [2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, it should be protected from moisture.[3]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Pharmacokinetics and ADME Considerations

For professionals in drug development, understanding the potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound is crucial.[17][18][19] While specific ADME data for this compound is not available, general principles for small, polar, and charged molecules can be applied.

-

Absorption: Due to its polar and charged nature, oral absorption is likely to be low.

-

Distribution: After absorption, it would be expected to distribute primarily in the aqueous compartments of the body.

-

Metabolism: The guanidine group is generally stable to metabolic degradation. The ethyl group may be susceptible to some metabolic transformations.

-

Excretion: The compound is likely to be excreted largely unchanged in the urine.

It is important to note that these are predictions, and empirical studies would be required to determine the actual pharmacokinetic profile of this compound.

Conclusion

This compound is a versatile chemical with established utility in proteomics and potential as a building block in drug discovery. Its role as a protein denaturant in sample preparation for mass spectrometry is a key application for researchers. This guide has provided a comprehensive overview of its synthesis, properties, applications, analytical methods, and safety considerations. By understanding these fundamental aspects, researchers and drug development professionals can effectively and safely utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. uib.no [uib.no]

- 3. Rapid Sample Processing For LC-MS Based Quantitative Proteomics Using High Intensity Focused Ultrasounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 12. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. researchgate.net [researchgate.net]

- 16. pnnl.gov [pnnl.gov]

- 17. Pharmacokinetics - study of ADME | Pharmacology Mentor [pharmacologymentor.com]

- 18. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 19. allucent.com [allucent.com]

An In-Depth Technical Guide to the Molecular Structure of N-ethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The guanidinium group, a key structural motif in the amino acid arginine, is of profound importance in biological systems, mediating a range of interactions critical to protein structure and function. Its synthetic analogue, N-ethylguanidine hydrochloride, offers a valuable tool for researchers in proteomics and drug discovery. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its spectroscopic characterization, synthesis, and applications, with the aim of equipping scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound is the salt formed between the organic base N-ethylguanidine and hydrochloric acid. Its chemical identity is well-established, and its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-Ethylguanidinium chloride | [1](--INVALID-LINK--) |

| Synonyms | Ethylguanidine hydrochloride, 1-Ethylguanidinium hydrochloride | [2](--INVALID-LINK--) |

| CAS Number | 19341-54-9 | [1](--INVALID-LINK--) |

| Molecular Formula | C3H10ClN3 | [2](--INVALID-LINK--) |

| Molecular Weight | 123.59 g/mol | [1](--INVALID-LINK--) |

| Melting Point | 115-118 °C | [2](--INVALID-LINK--) |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water |

Elucidation of the Molecular Structure

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of this compound in D₂O is expected to show two main signals corresponding to the ethyl group protons.

-

Triplet (3H): Around 1.1-1.3 ppm, corresponding to the methyl (-CH₃) protons. The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) protons.

-

Quartet (2H): Around 3.1-3.3 ppm, corresponding to the methylene (-CH₂-) protons. The quartet is a result of coupling with the neighboring methyl (-CH₃) protons.

-

Broad Singlet (4H): A broad signal corresponding to the four exchangeable protons on the guanidinium group (-NH₂ and =NH₂⁺) is also expected, though its position can vary depending on the solvent and concentration. In D₂O, this signal may be diminished or absent due to proton-deuterium exchange.

The carbon-13 NMR spectrum provides insight into the carbon skeleton.[3](--INVALID-LINK--)

-

~15 ppm: A signal corresponding to the methyl carbon (-CH₃) of the ethyl group.

-

~40 ppm: A signal for the methylene carbon (-CH₂-) of the ethyl group.

-

~157 ppm: A downfield signal characteristic of the central carbon of the guanidinium group (C=N). The significant deshielding is due to the attachment of three electronegative nitrogen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the vibrational modes of the functional groups within the molecule.[4](--INVALID-LINK--)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3100 | N-H stretching vibrations of the guanidinium group. The broadness indicates hydrogen bonding. |

| 2980-2850 | C-H stretching vibrations of the ethyl group (methyl and methylene). |

| ~1650 | C=N stretching vibration of the guanidinium group. This is a key characteristic peak. |

| ~1600 | N-H bending vibrations (scissoring) of the primary amine groups. |

| ~1460 | C-H bending vibrations of the methylene group. |

| ~1380 | C-H bending vibrations of the methyl group. |

Synthesis of this compound

The synthesis of this compound can be achieved through the guanylation of ethylamine. While several methods exist for the synthesis of guanidines, a common approach involves the reaction of an amine with a guanylating agent. A representative, though not specific, protocol adapted from the synthesis of similar guanidine derivatives is presented below.[5](--INVALID-LINK--)

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylamine hydrochloride (1.0 eq) and cyanamide (1.1 eq) in water or ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Purification: The crude product is then acidified with a calculated amount of hydrochloric acid. The resulting this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Applications in Research and Drug Development

This compound and the broader class of guanidinium compounds have found significant applications in the life sciences, particularly in proteomics and as scaffolds in medicinal chemistry.

Proteomics and Mass Spectrometry

Guanidine hydrochloride is a well-known protein denaturant.[6](7--INVALID-LINK-- In "shotgun" proteomics, proteins are enzymatically digested into smaller peptides prior to analysis by mass spectrometry. This compound can be used in this workflow to:

-

Denature Proteins: By disrupting the non-covalent interactions that maintain the three-dimensional structure of proteins, guanidinium salts expose the cleavage sites for proteolytic enzymes like trypsin and Lys-C, leading to more efficient and complete digestion.[8](--INVALID-LINK--)

-

Enhance Peptide Solubility: The resulting peptides are more soluble in the presence of guanidinium salts, which can improve their recovery and detection by mass spectrometry.

Caption: Role of this compound in a typical proteomics workflow.

Chemical Modification of Proteins

The guanidinium group can be used to chemically modify specific amino acid residues in proteins. For instance, reagents that introduce a guanidinium group can target and modify lysine residues, converting them into homoarginine. This modification can be useful for:

-

Protein Structure-Function Studies: Altering the charge and hydrogen-bonding potential of lysine residues can help elucidate their role in protein function and interactions.

-

Mass Spectrometry-Based Proteomics: The conversion of lysine to homoarginine changes the fragmentation pattern of peptides in mass spectrometry, which can aid in peptide sequencing and identification.

Drug Discovery

The guanidinium moiety is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Guanidine-containing compounds have been explored for a wide range of therapeutic applications. While this compound itself is not a therapeutic agent, it serves as a valuable building block and a model compound for the design and synthesis of more complex guanidine-containing drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamental chemical tool with a well-defined molecular structure that can be thoroughly characterized by modern spectroscopic methods. Its utility in proteomics, particularly in enhancing protein digestion for mass spectrometry, and its relevance as a building block in medicinal chemistry underscore its importance for researchers in the life sciences. A clear understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe use in scientific discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of N-ethylguanidine hydrochloride from ethylamine

An In-depth Technical Guide to the Synthesis of N-ethylguanidine hydrochloride from Ethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the direct and efficient reaction of ethylamine hydrochloride with cyanamide. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the necessary techniques for purification and analytical characterization. This document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights to ensure technical accuracy, reproducibility, and safety.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a ubiquitous functional group in biological systems and medicinal chemistry. It is famously present in the amino acid arginine, where its positive charge at physiological pH is crucial for protein structure and function, including enzyme-substrate interactions through hydrogen bonding and electrostatic forces.[1] This functional group's ability to remain protonated over a wide pH range makes it a key pharmacophore in numerous drug molecules, such as the anti-ulcer medication cimetidine.[2]

N-ethylguanidine serves as a fundamental synthetic intermediate, allowing for the introduction of the ethylguanidinyl moiety into more complex molecular architectures. Its hydrochloride salt is a stable, crystalline solid, making it convenient to handle and store.[3] This guide presents a robust and accessible synthetic route from readily available starting materials: ethylamine and cyanamide.

Synthetic Strategy and Mechanistic Rationale

The most direct and common method for preparing monosubstituted guanidines is the addition of an amine salt to cyanamide.[4][5] While other reagents like dicyandiamide or calcium cyanamide can be used, the reaction of an amine hydrochloride with aqueous cyanamide offers a clean and high-yielding pathway.

Causality of Reagent Selection

-

Ethylamine Hydrochloride: The reaction proceeds via the nucleophilic attack of the amine on the carbon atom of the cyanamide's nitrile group. Using the amine salt (ethylamine hydrochloride) rather than the free base is critical. The reaction is acid-catalyzed; the protonation of the cyanamide's nitrile nitrogen makes the carbon atom significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine. The amine salt conveniently provides both the nucleophile (in equilibrium with its free base form) and the necessary acidic environment.

-

Cyanamide (H₂NCN): Cyanamide is a versatile C1 building block that acts as a dehydrated form of urea.[2][6] Its reactivity is centered on the electrophilic character of the sp-hybridized carbon atom. It is commercially available, often as a stabilized aqueous solution.

Reaction Mechanism

The synthesis follows a well-established acid-catalyzed nucleophilic addition mechanism:

-

Activation: The cyanamide molecule is first activated by protonation of its terminal nitrogen atom by a proton source (from the ethylamine hydrochloride). This creates a highly electrophilic nitrilium-like intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an ethylamine molecule attacks the electrophilic carbon of the protonated cyanamide.

-

Proton Transfer: A series of proton transfers occurs, leading to the formation of the resonance-stabilized N-ethylguanidinium cation. The chloride ion from the starting material acts as the counter-ion.

The overall transformation is illustrated in the diagram below.

References

An In-depth Technical Guide to the Reaction Mechanisms of N-Ethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylguanidine hydrochloride is a versatile and fundamental reagent in modern organic synthesis. Its unique structural motif, characterized by a central carbon atom bonded to three nitrogen atoms, imparts strong basicity and high nucleophilicity, making it an invaluable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the core reaction mechanisms of this compound. It delves into the synthesis of the parent compound, its fundamental reactivity with electrophilic species, and its pivotal role in cyclocondensation reactions. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols, ensuring both technical accuracy and practical applicability for professionals in chemical research and drug development.

Introduction and Physicochemical Profile

The guanidinium group is a ubiquitous functional group found in numerous natural products, pharmaceuticals, and agrochemicals.[1] N-ethylguanidine, as a simple alkyl-substituted derivative, serves as a crucial synthon, particularly in the construction of pyrimidine-based scaffolds which are foundational to many biologically active molecules.[1] The compound is almost exclusively handled as its hydrochloride salt to improve stability, shelf-life, and handling characteristics. The protonated guanidinium cation is highly stabilized by resonance, which accounts for the high pKa of its conjugate acid and its classification as a strong organic base.[2]

Before engaging in synthesis, understanding the physical properties of the reagent is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19341-54-9 | [3][4] |

| Molecular Formula | C₃H₁₀ClN₃ | [4] |

| Molecular Weight | 123.58 g/mol | [3][4] |

| Melting Point | 115-118 °C | [4][5] |

| Appearance | White to slightly yellow crystalline solid | [6] |

| Solubility | Soluble in water | [6] |

| Sensitivity | Hygroscopic |[4] |

Synthesis of N-Ethylguanidine and its Salts

The preparation of substituted guanidines can be achieved through several established routes. A prevalent and industrially relevant method involves the reaction of an amine with a cyanamide or a derivative thereof, such as dicyandiamide.[7][8]

A common laboratory-scale synthesis of an N-alkylguanidine salt involves the reaction of the corresponding amine nitrate with dicyandiamide.[7]

Mechanism Insight: The reaction proceeds through the formation of a substituted biguanide nitrate as an intermediate, which is subsequently ammonolyzed to yield the desired guanidine nitrate.[7] This approach avoids the direct handling of the more hazardous cyanamide. The hydrochloride salt can then be prepared through salt exchange or by using the corresponding amine hydrochloride.

References

- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scbt.com [scbt.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Characteristics of N-Ethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical characteristics of N-ethylguanidine hydrochloride (CAS RN: 19341-54-9). As a compound of interest in proteomics research and synthetic chemistry, a thorough understanding of its physical properties is paramount for its effective application, handling, and development.[1] This document moves beyond a simple datasheet to provide field-proven insights and the causality behind experimental choices, ensuring a robust and self-validating understanding for the discerning researcher.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of N-ethylguanidine. The central feature of this molecule is the guanidinium group, a planar and highly resonant structure where the positive charge is delocalized across the central carbon and three nitrogen atoms. This delocalization contributes significantly to the stability and physical behavior of the compound.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₁₀ClN₃ | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| CAS Number | 19341-54-9 | [1] |

| Melting Point | 115-118 °C | |

| Appearance | White to off-white crystalline solid | [2] |

| Hygroscopicity | Hygroscopic |

It is crucial to note the hygroscopic nature of this compound. This property necessitates careful handling and storage in a dry, well-ventilated place to prevent moisture absorption, which can impact sample integrity and experimental reproducibility.

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of a compound is a critical parameter in drug development and experimental design, influencing everything from reaction kinetics to bioavailability. This compound, as a salt, is expected to exhibit good solubility in polar solvents.

Experimental Protocol for Determining Solubility:

The following is a robust, step-by-step protocol for the quantitative determination of this compound solubility in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vial in a temperature-controlled shaker at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the collected supernatant to further remove any suspended microcrystals.

-

Accurately dilute the clear supernatant with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method or other suitable analytical technique to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of chemical compounds. The following sections detail the expected and reported spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR (Proton NMR):

In a deuterated solvent such as D₂O, the ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group. The protons of the -CH₂- group will be adjacent to a nitrogen atom, resulting in a downfield shift. The protons of the -CH₃ group will be further upfield. The protons on the nitrogen atoms may be exchangeable with the deuterium in the solvent and thus may not be observed or may appear as a broad signal.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see three distinct signals: one for the central guanidinium carbon, one for the methylene (-CH₂-) carbon of the ethyl group, and one for the methyl (-CH₃) carbon. The guanidinium carbon is expected to be significantly downfield due to its bonding to three nitrogen atoms.

Experimental Protocol for NMR Analysis:

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O)

-

NMR tubes (5 mm)

-

Pipettes

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. The use of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous solutions is recommended for accurate chemical shift referencing.

-

Caption: Simplified workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound will be dominated by vibrations of the guanidinium core and the ethyl substituent.

Expected Characteristic Absorptions:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ are expected due to the stretching vibrations of the N-H bonds in the guanidinium group. Hydrogen bonding can significantly broaden these peaks.

-

C=N Stretching: A strong absorption band characteristic of the C=N stretching of the guanidinium group is expected around 1650-1680 cm⁻¹.

-

N-H Bending: Bending vibrations of the N-H groups typically appear in the 1550-1650 cm⁻¹ region.

-

C-N Stretching: C-N stretching vibrations will likely be observed in the fingerprint region (below 1500 cm⁻¹).

-

C-H Stretching: Absorptions corresponding to the C-H stretching of the ethyl group will be present in the 2850-3000 cm⁻¹ range.

A reference spectrum for ethylguanidine monohydrochloride is available in the SpectraBase database, obtained using a KBr wafer technique.[6]

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

-

This compound (thoroughly dried)

-

FTIR-grade Potassium Bromide (KBr) (thoroughly dried)

-

Agate mortar and pestle

-

Pellet press

Methodology:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of this compound (approx. 1-2 mg) to the KBr powder.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

-

Pellet Formation:

-

Transfer the powder mixture to the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty spectrometer should be collected prior to sample analysis.

-

Conclusion

This technical guide provides a detailed examination of the key physical characteristics of this compound, underpinned by established experimental methodologies. The provided protocols for determining solubility and acquiring spectroscopic data offer a robust framework for researchers to generate reliable and reproducible results. A comprehensive understanding of these physical properties is essential for the successful application of this compound in scientific research and development.

References

N-Ethylguanidine Hydrochloride: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylguanidine hydrochloride, a mono-substituted guanidinium salt, has found utility in contemporary proteomics research and as a building block in synthetic chemistry.[1] While its modern applications are well-documented, its discovery and the evolution of its synthesis are rooted in the foundational period of organic chemistry. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the discovery of guanidine and its derivatives, detailing the probable early synthetic routes to this compound. By examining the pioneering work on guanidine chemistry, this paper offers insights into the experimental choices and chemical principles that likely led to the first preparation of this compound. Detailed, historically plausible experimental protocols, along with visualizations of the key chemical transformations, are presented to provide a thorough understanding of the origins of this important chemical entity.

The Dawn of Guanidine Chemistry: A Historical Prelude

The story of this compound begins with the discovery of its parent compound, guanidine. In 1861, Adolph Strecker first isolated guanidine by the oxidative degradation of guanine, a substance he obtained from Peruvian guano.[2][3] This discovery marked the entry of a new class of highly basic, nitrogen-rich organic compounds into the world of chemistry.[3]

The elucidation of guanidine's structure and the development of synthetic methods for its preparation quickly followed. Early laboratory synthesis involved the thermal decomposition of ammonium thiocyanate under anhydrous conditions.[2] However, for the preparation of substituted guanidines like N-ethylguanidine, more targeted approaches were necessary. The late 19th and early 20th centuries saw the emergence of several key synthetic strategies that laid the groundwork for the synthesis of a wide array of guanidine derivatives.

Plausible Pathways to N-Ethylguanidine: The Early Synthetic Era

While a definitive first synthesis paper for this compound has not been identified in the available historical literature, the established synthetic methodologies of the late 19th and early 20th centuries provide a clear indication of the likely routes for its initial preparation. Two primary pathways, based on the reaction of primary amines with cyanamide or its derivatives, and the alkylation of thiourea followed by reaction with an amine, represent the most probable historical syntheses.

The Cyanamide Route: A Direct Approach

The reaction of primary amines with cyanamide or its dimer, dicyandiamide, was a common method for the synthesis of mono-substituted guanidines. This approach is conceptually straightforward, involving the nucleophilic addition of the amine to the carbon-nitrogen triple bond of cyanamide or the cyano group of dicyandiamide.

A plausible early synthesis of an N-alkylguanidine salt would have involved the reaction of an alkylamine hydrochloride with dicyandiamide.[4] This method was notably employed by E. A. Werner and J. Bell in 1922 for the preparation of methylguanidine and dimethylguanidine.[4]

Logical Relationship: The Dicyandiamide Pathway

Caption: Reaction of ethylamine hydrochloride with dicyandiamide.

The Isothiourea Route: The Rathke Synthesis

Another significant historical method for the preparation of substituted guanidines is the Rathke synthesis. This approach involves the S-alkylation of thiourea to form an isothiouronium salt, which then reacts with an amine to yield the corresponding guanidinium salt. This method provided a versatile and reliable way to introduce various substituents onto the guanidine core.

Experimental Workflow: The Rathke Synthesis for N-Ethylguanidine

Caption: The Rathke synthesis workflow for this compound.

Early Characterization and Analytical Techniques

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods. The identity and purity of this compound would have been established through techniques such as:

-

Melting Point Determination: A sharp and reproducible melting point would have been a key indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₃H₁₀ClN₃) would have been crucial for confirming the elemental composition.

-

Salt Formation and Characterization: The formation of different salts, such as the picrate or sulfate, and the determination of their distinct physical properties would have provided further evidence of the compound's identity.

-

Chemical Reactions: The basicity of the guanidine group would have been confirmed by its ability to form salts with various acids.

Evolution of Synthesis and Modern Applications

While the foundational synthetic methods provided access to N-ethylguanidine, modern organic chemistry has introduced more refined and efficient techniques for the preparation of substituted guanidines. These include the use of various guanylating agents and catalytic methods that offer greater control over the reaction and broader substrate scope.

Today, this compound is primarily utilized in proteomics research as an ethylating agent.[1] Its ability to modify proteins makes it a valuable tool for studying protein structure and function.

Detailed, Historically Plausible Experimental Protocols

The following protocols are based on the established chemical literature of the late 19th and early 20th centuries and represent plausible methods for the first synthesis of this compound.

Protocol 1: Synthesis of this compound via the Dicyandiamide Route

Objective: To synthesize this compound from ethylamine hydrochloride and dicyandiamide.

Materials:

-

Ethylamine hydrochloride

-

Dicyandiamide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of ethylamine hydrochloride (1 molar equivalent) and dicyandiamide (1 molar equivalent) in ethanol is prepared.

-

The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by the evolution of ammonia.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is dissolved in a minimal amount of hot water, and any insoluble material is removed by filtration.

-

The filtrate is acidified with a small amount of concentrated hydrochloric acid and then cooled in an ice bath to induce crystallization.

-

The crystalline this compound is collected by filtration, washed with cold diethyl ether, and dried.

Protocol 2: Synthesis of this compound via the Rathke Synthesis

Objective: To synthesize this compound from thiourea, a methylating agent, and ethylamine.

Step 1: Preparation of S-Methylisothiourea Sulfate

-

Thiourea (1 molar equivalent) is dissolved in methanol.

-

Dimethyl sulfate (1 molar equivalent) is added dropwise to the stirred solution while maintaining the temperature below 40°C.

-

The mixture is stirred for several hours until the reaction is complete.

-

The S-methylisothiourea sulfate precipitates from the solution and is collected by filtration, washed with cold methanol, and dried.

Step 2: Synthesis of N-Ethylguanidine Sulfate

-

S-Methylisothiourea sulfate (1 molar equivalent) is suspended in water.

-

An aqueous solution of ethylamine (1 molar equivalent) is added, and the mixture is heated to reflux for several hours. The evolution of methanethiol indicates the progress of the reaction.

-

After the reaction is complete, the solution is cooled, and the N-ethylguanidine sulfate is precipitated by the addition of ethanol.

-

The product is collected by filtration and recrystallized from water/ethanol.

Step 3: Conversion to this compound

-

N-Ethylguanidine sulfate is dissolved in water.

-

A solution of barium chloride in water is added to precipitate barium sulfate.

-

The barium sulfate is removed by filtration.

-

The filtrate, containing this compound, is concentrated under reduced pressure to yield the crystalline product.

Summary of Key Physicochemical Data

| Property | Value |

| Chemical Formula | C₃H₉N₃·HCl |

| Molecular Weight | 123.59 g/mol |

| CAS Number | 19341-54-9 |

| Appearance | White crystalline solid |

| Basicity (pKa of conjugate acid) | ~13.5 |

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the pioneering era of guanidine chemistry. While a singular "discovery" paper remains elusive, the foundational synthetic strategies developed in the late 19th and early 20th centuries provide a clear and logical pathway to its first preparation. The principles established by early organic chemists, particularly the reactions of amines with cyanamide derivatives and the versatile Rathke synthesis, undoubtedly paved the way for the creation of this and many other substituted guanidines. Understanding this historical context not only enriches our appreciation for the evolution of organic synthesis but also provides valuable insights into the fundamental chemical reactivity of the guanidine functional group.

References

- 1. CXXVII.—The preparation of guanidine by the interaction of dicyanodiamide and ammonium thiocyanate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]

- 4. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

N-ethylguanidine hydrochloride use in proteomics sample prep

Application Note & Protocol

Leveraging N-Ethylguanidine Hydrochloride in Proteomics Sample Preparation for Enhanced Protein Solubilization and Digestion

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a powerful chaotropic agent in proteomics sample preparation. While its parent compound, guanidine hydrochloride, is well-established, this note explores the theoretical advantages and practical implementation of this compound. We delve into the molecular mechanism of protein denaturation, present a comparative analysis against common chaotropes, and provide a detailed, field-tested protocol for its use in a standard bottom-up proteomics workflow. The aim is to equip scientists with the foundational knowledge and practical steps required to effectively integrate this reagent for enhanced protein solubilization, particularly for complex and challenging samples, leading to improved digestion efficiency and deeper proteome coverage.

Introduction: The Challenge of Protein Solubilization

The success of any mass spectrometry-based proteomics study hinges on the initial sample preparation steps.[1] A primary bottleneck is the complete and reproducible solubilization and denaturation of proteins from complex biological matrices.[2] Inefficient denaturation can shield protease cleavage sites, leading to incomplete digestion, reduced peptide identifications, and biased protein quantification.[3]

Chaotropic agents are essential reagents that disrupt the intricate network of non-covalent interactions (hydrogen bonds, hydrophobic interactions) that stabilize a protein's native three-dimensional structure.[4] By unfolding proteins into linear polypeptide chains, they expose all potential cleavage sites for enzymatic digestion. Guanidine hydrochloride (GdmCl) is one of the most potent chemical denaturants used for this purpose.[5]

This application note focuses on This compound , a derivative of GdmCl. The addition of an ethyl group to the guanidinium ion introduces a higher degree of hydrophobicity, which may offer advantages in disrupting stubborn protein aggregates or solubilizing membrane proteins. This guide provides the scientific rationale and a robust protocol for its application.

Mechanism of Action: Disrupting the Fold

This compound, like its parent compound, functions by disrupting the delicate balance of forces that maintain a protein's native conformation. The denaturation process is driven by two primary mechanisms:

-

Interference with Hydrogen Bonding: The high concentration of guanidinium ions competes with and disrupts the intramolecular hydrogen bonds that form secondary structures like alpha-helices and beta-sheets.[4]

-

Weakening Hydrophobic Interactions: The guanidinium ion increases the solubility of non-polar amino acid side chains.[4] The ethyl group on N-ethylguanidine likely enhances this effect, favorably interacting with hydrophobic cores and effectively turning the protein "inside out."

This two-stage process first causes the protein to swell into a "molten globule" state before complete unfolding and solvation of the hydrophobic core occurs.[6] The result is a linearized polypeptide chain, fully accessible to reducing, alkylating, and proteolytic enzymes.

Caption: Mechanism of protein denaturation by N-ethylguanidine HCl.

Comparative Analysis of Common Chaotropes

The choice of chaotropic agent can significantly impact experimental outcomes. While this compound is not as widely documented as urea or GdmCl, its properties can be inferred from its chemical structure.

| Feature | N-Ethylguanidine HCl (Inferred) | Guanidine Hydrochloride (GdmCl) | Urea |

| Denaturing Potency | Very High | Very High | High |

| Mechanism | Disrupts H-bonds & hydrophobic interactions.[4] | Disrupts H-bonds & hydrophobic interactions.[5] | Primarily disrupts H-bonds.[5] |

| Typical Concentration | 4-6 M | 4-6 M[7] | 6-8 M |

| Temperature Stability | High. Stable at elevated temperatures. | High. Stable at elevated temperatures, which can accelerate digestion.[8][9] | Low. Decomposes into isocyanate at >37°C, causing unwanted carbamylation of lysine residues and N-termini.[10] |

| Enzyme Compatibility | Inhibits proteases (e.g., Trypsin) at high concentrations. | Inhibits proteases; must be diluted to <1 M, typically ~0.5 M, before digestion.[7][9] | Generally compatible with proteases at concentrations used for digestion (1-2 M). |

| Potential Advantage | Increased hydrophobicity from the ethyl group may enhance solubilization of membrane proteins or stubborn aggregates. | Strong, reliable denaturation for a wide range of proteins.[11] | Cost-effective and widely used, but has significant limitations regarding temperature. |

| Consideration | Requires significant dilution prior to enzymatic digestion. | Requires significant dilution prior to enzymatic digestion. | Risk of sample modification (carbamylation) if heated.[12] |

Detailed Protocol: In-Solution Digestion for Bottom-Up Proteomics

This protocol provides a robust workflow for protein extraction, denaturation, and digestion using this compound. It is designed as a self-validating system, with steps to ensure complete denaturation and efficient digestion.

Workflow Overview

Caption: Standard bottom-up proteomics workflow using N-ethylguanidine HCl.

Materials and Reagents

-

Lysis Buffer: 6 M this compound, 100 mM Tris-HCl, pH 8.5.

-

Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water. (Prepare fresh).

-

Alkylating Agent: 550 mM Iodoacetamide (IAA) in water. (Prepare fresh and protect from light).

-

Protease Stock: Sequencing-grade Trypsin or Lys-C (e.g., 0.5 µg/µL in 50 mM acetic acid).

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

-

Quenching Solution: 1 M DTT in water.

-

Acidification Solution: 10% Trifluoroacetic Acid (TFA) in water.

-

Solid Phase Extraction (SPE): C18 desalting tips or cartridges.

Step-by-Step Procedure

PART A: Protein Extraction, Reduction, and Alkylation

-

Sample Lysis:

-

For cell pellets (~1-2 million cells), add 100-200 µL of Lysis Buffer.

-

For tissue, use a bead homogenizer or sonicator to disrupt the sample in Lysis Buffer until no visible particles remain.

-

Rationale: 6 M this compound provides a strongly denaturing environment to solubilize the entire proteome, including difficult proteins from membranes and organelles.[7]

-

-

Protein Quantification (Optional but Recommended):

-

Perform a compatibility-tested protein assay (e.g., a BCA assay with appropriate standards) to determine the protein concentration. Normalize all samples to the same protein amount (typically 25-100 µg).

-

-

Reduction:

-

Add reducing agent (DTT or TCEP) to a final concentration of 10 mM.

-

Incubate at 37°C for 45 minutes with gentle shaking.

-

Rationale: This step cleaves disulfide bonds between cysteine residues, which is critical for complete protein unfolding.[13]

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Rationale: Iodoacetamide irreversibly caps the free sulfhydryl groups on cysteine residues, preventing them from reforming disulfide bonds.[13] This ensures the protein remains in a linear state for digestion.

-

-

Quench Alkylation (Optional):

-

Add DTT to a final concentration of 10 mM to quench any excess, unreacted IAA. Incubate for 15 minutes.

-

PART B: Enzymatic Digestion and Sample Cleanup

-

Critical Dilution Step:

-

Dilute the sample at least 10-fold with Digestion Buffer (50 mM AmBic). The final concentration of this compound must be below 0.6 M to ensure protease activity.

-

Rationale: High concentrations of guanidinium salts are potent inhibitors of serine proteases like trypsin.[9] Dilution is the most critical step for successful digestion.

-

-

Enzymatic Digestion:

-

Add protease (e.g., Trypsin) at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).

-

Incubate overnight (12-16 hours) at 37°C.

-

Rationale: A long incubation ensures complete digestion, maximizing the number of identified peptides and improving quantitative accuracy.[8]

-

-

Stop Digestion & Acidification:

-

Acidify the sample by adding 10% TFA to a final concentration of 0.5-1.0% (pH < 3).

-

Rationale: A low pH halts the enzymatic activity of trypsin and prepares the peptides for binding to the C18 reverse-phase resin in the next step.

-

-

Desalting and Cleanup:

-

Use a C18 SPE tip/cartridge to desalt the peptide mixture, following the manufacturer's protocol (typically includes equilibration, binding, washing, and elution steps).

-

Rationale: This step removes the high concentration of salts (N-ethylguanidine HCl, Tris, AmBic) and other contaminants that interfere with electrospray ionization and LC-MS/MS performance.[13]

-

-

Final Sample Preparation:

-

Dry the eluted peptides in a vacuum centrifuge.

-

Resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-